Repair Pathway Exclusivity: NER-Only Processing of cdA vs. BER-Dominant Processing of 8-oxo-dA and 8-oxo-dG
8,5'-Cyclo-2'-deoxyadenosine (both R and S diastereomers) is repaired exclusively by the nucleotide excision repair (NER) pathway in mammalian cells. Purified BER enzymes—including OGG1, NTH1, NEIL1, NEIL2, NEIL3, APE1, and Nfo—failed to excise or bind duplex oligonucleotides containing S-cdA or S-cdG [1]. In contrast, 8-oxo-dA and 8-oxo-dG are canonical BER substrates recognized and excised by specific DNA glycosylases (OGG1 for 8-oxo-dG; MUTYH pathway for 8-oxo-dA). This repair pathway divergence is not a matter of degree but of categorical exclusion: cdA lesions lack a substrate for BER glycosylases due to the C8–C5' covalent bond, whereas 8-oxo-purines are efficiently removed by BER [2].
| Evidence Dimension | Repair pathway engagement |
|---|---|
| Target Compound Data | cdA (both diastereomers): repaired exclusively by NER; zero excision activity detected by any of seven purified BER enzymes tested |
| Comparator Or Baseline | 8-oxo-dA and 8-oxo-dG: robustly repaired by BER glycosylase-initiated pathways; not substrates for NER |
| Quantified Difference | Qualitative pathway exclusivity — cdA is NER-only; 8-oxo-dA/dG are BER-only |
| Conditions | HeLa cell extracts; purified recombinant BER enzymes (OGG1, NTH1, NEIL1–3, APE1, Nfo) tested on duplex oligonucleotide substrates; in vitro NER dual-incision assay on 136-mer duplex |
Why This Matters
For any experiment requiring a lesion that reports specifically on NER functional capacity — such as screening NER inhibitors, assessing NER deficiency in patient cells, or calibrating NER activity — only cdA (or cdG) provides this pathway exclusivity; 8-oxo-dA and 8-oxo-dG are completely unsuitable surrogates.
- [1] Jaruga, P., Xiao, Y., Vartanian, V., Lloyd, R. S., & Dizdaroglu, M. (2010). Evidence for the involvement of DNA repair enzyme NEIL1 in nucleotide excision repair of (5'R)- and (5'S)-8,5'-cyclo-2'-deoxyadenosines. Biochemistry, 49(6), 1053–1055. View Source
- [2] Kuraoka, I., Bender, C., Romieu, A., Cadet, J., Wood, R. D., & Lindahl, T. (2000). Removal of oxygen free-radical-induced 5',8-purine cyclodeoxynucleosides from DNA by the nucleotide excision-repair pathway in human cells. Proceedings of the National Academy of Sciences, 97(8), 3832–3837. View Source
